ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a cyanosulfanyl group, and a dimethylamino benzamido group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, cyanide sources, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanosulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyanosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The dimethylamino benzamido group may interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl alpha-cyano-4-(dimethylamino)cinnamate: Similar in structure but lacks the thiophene ring and cyanosulfanyl group.
Cyano-4-(dimethylamino)pyridinium tetrafluoroborate: Contains a cyano and dimethylamino group but differs in the core structure.
Uniqueness
Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring and the combination of cyanosulfanyl and dimethylamino benzamido groups.
Properties
IUPAC Name |
ethyl 5-[[4-(dimethylamino)benzoyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-18(23)15-11(2)14(25-10-19)17(26-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMQFRDMQSHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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